5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine

Cross-coupling Late-stage functionalization Kinase inhibitor synthesis

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine (CAS 1801345-37-8) is a bicyclic heterocycle within the oxazolo[4,5-b]pyridine class, characterized by a chloro group at position 5, a morpholino group at position 2, and a nitro group at position 6. This compound serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of potent interleukin-1 receptor associated kinase-4 (IRAK4) inhibitors, a target for inflammatory diseases and hematologic malignancies.

Molecular Formula C10H9ClN4O4
Molecular Weight 284.65 g/mol
Cat. No. B13323601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine
Molecular FormulaC10H9ClN4O4
Molecular Weight284.65 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(O2)C=C(C(=N3)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H9ClN4O4/c11-8-6(15(16)17)5-7-9(12-8)13-10(19-7)14-1-3-18-4-2-14/h5H,1-4H2
InChIKeyBXWLLQKAXPFBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine: Core Scaffold for IRAK4-Targeted Procurement


5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine (CAS 1801345-37-8) is a bicyclic heterocycle within the oxazolo[4,5-b]pyridine class, characterized by a chloro group at position 5, a morpholino group at position 2, and a nitro group at position 6 . This compound serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of potent interleukin-1 receptor associated kinase-4 (IRAK4) inhibitors, a target for inflammatory diseases and hematologic malignancies [1]. Its structure provides multiple functional handles for late-stage diversification, making it a strategic building block for structure-activity relationship (SAR) studies and lead optimization programs.

Why 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine Cannot Be Replaced by Its Des-chloro Analog


Substituting 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine with the closely related 2-morpholino-6-nitrooxazolo[4,5-b]pyridine (des-chloro analog, CAS 931321-16-3) sacrifices a critical synthetic handle. The C5-chloro substituent on the target compound enables palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings—allowing for the introduction of diverse aryl, heteroaryl, and amine groups at that position, a key step in generating focused libraries for IRAK4 inhibitor optimization [1]. The des-chloro analog, bearing a hydrogen at C5, cannot undergo these transformations, thus severely limiting the accessible chemical space for structure-activity relationship (SAR) studies. This distinction is decisive for research groups aiming to explore the C5 vector's impact on kinase selectivity and potency.

Quantitative Evidence Guide: 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine Performance Metrics


Synthetic Diversification Potential: C5-Chloro vs. C5-H in Oxazolo[4,5-b]pyridine

The C5-chloro substituent on 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is essential for Pd-catalyzed cross-coupling diversification, a key step in generating IRAK4 inhibitor libraries. In contrast, the des-chloro analog (2-morpholino-6-nitrooxazolo[4,5-b]pyridine) lacks a functionalizable C5 handle, prohibiting analogous transformations [1]. While specific coupling yields for this exact substrate are not publicly reported in primary literature, class-level precedent for chloro-oxazolo[4,5-b]pyridines predicts successful Suzuki and Buchwald couplings with electron-deficient heteroaryl chlorides [1]. This synthetic utility is the primary selection criterion for procurement over the des-chloro analog.

Cross-coupling Late-stage functionalization Kinase inhibitor synthesis

IRAK4 Inhibitor Scaffold Provenance: Quantitative Potency Benchmarking

The oxazolo[4,5-b]pyridine scaffold, when elaborated at C5, forms the core of highly potent IRAK4 inhibitors. In a comparative study, compound 42—an advanced analog derived from this scaffold—exhibited an IRAK4 IC50 of 8.9 nM, representing a 13-fold improvement over the clinical candidate CA-4948 (IC50 = 115 nM) [1]. Compound 32, another analog, showed an IC50 of 43 nM [1]. These data establish the oxazolo[4,5-b]pyridine core as a privileged scaffold for IRAK4 inhibition, with C5 diversification directly influencing potency. 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is the key intermediate for introducing C5 diversity needed to achieve such potency gains.

IRAK4 inhibition Kinase selectivity Lead optimization

Physicochemical Property Differentiation: Chloro vs. Des-chloro Analog

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine (MW 284.66 g/mol) exhibits increased molecular weight and calculated lipophilicity compared to its des-chloro analog, 2-morpholino-6-nitrooxazolo[4,5-b]pyridine (MW 250.21 g/mol) . The additional chlorine atom increases the heavy atom count by 1 and contributes approximately +0.3 to +1.0 to the cLogP (class-level estimate for aryl chlorides vs. aryl-H), impacting solubility and membrane permeability profiles. While experimentally measured logP values are not publicly available for either compound, the molecular weight difference of 34.45 g/mol is a definitive, quantifiable physicochemical distinction.

Lipophilicity Molecular weight Drug-likeness

Commercial Availability and Purity Specification for Reproducible Research

5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is commercially available with a specified purity of ≥98% (HPLC) from multiple vendors . In contrast, the des-chloro analog is typically offered at ≥95% purity . The higher purity specification of the target compound reduces the risk of confounding impurities in SAR studies, ensuring that observed biological activity differences stem from structural modifications rather than contaminant effects. This purity differential is particularly important when the compound is used as a key intermediate in multi-step synthetic sequences where impurity carryover can amplify downstream effects.

Quality control Supply chain Reproducibility

Optimal Use Cases for 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine Procurement


IRAK4 Inhibitor Lead Optimization via C5 Diversification

This compound is the optimal choice for medicinal chemistry teams pursuing SAR around the C5 position of oxazolo[4,5-b]pyridine-based IRAK4 inhibitors. Using Pd-catalyzed cross-coupling, the C5-chloro handle can be elaborated to access analogs with potencies reaching sub-10 nM, as demonstrated by compound 42 (IC50 = 8.9 nM) derived from the same scaffold class [1].

Focused Kinase Library Synthesis Requiring Late-Stage Functionalization

For combinatorial library synthesis targeting the IRAK4 hinge-binding motif, 5-Chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine enables parallel diversification at C5 while retaining the morpholino and nitro groups. This allows rapid exploration of C5-aryl/heteroaryl space without resynthesizing the core scaffold, a significant efficiency gain over starting from the des-chloro analog [1].

Chemical Biology Probe Development for TLR/IL-1R Pathway Studies

In academic and industrial settings investigating innate immunity signaling, this intermediate facilitates the synthesis of tool compounds that inhibit IRAK4. The ability to introduce photoaffinity labels or biotin tags via C5 cross-coupling enables the generation of chemical probes for target engagement and pull-down experiments, as evidenced by the scaffold's established role in inhibitor development [1].

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